Cas no 923283-57-2 (methyl 4-amino-2-ethyl-pyrazole-3-carboxylate)

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate structure
923283-57-2 structure
Produktname:methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
CAS-Nr.:923283-57-2
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD16619951
CID:737851
PubChem ID:54775640

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-amino-1-ethyl-1H-Pyrazole-5-carboxylic acid methyl ester
    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester
    • methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
    • methyl 4-amino-2-ethylpyrazole-3-carboxylate
    • methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
    • Methyl4-amino-1-ethyl-1H-pyrazole-5-carboxylate
    • DTXSID10716766
    • JKUAKLZRAQWJFV-UHFFFAOYSA-N
    • EN300-255782
    • DA-32521
    • AS-48753
    • AKOS005265091
    • CS-0242821
    • SCHEMBL569285
    • SY209922
    • 923283-57-2
    • F53209
    • MFCD16619951
    • MDL: MFCD16619951
    • Inchi: 1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3
    • InChI-Schlüssel: JKUAKLZRAQWJFV-UHFFFAOYSA-N
    • Lächelt: O=C(C1N(CC)N=CC=1N)OC

Berechnete Eigenschaften

  • Genaue Masse: 169.085126602g/mol
  • Monoisotopenmasse: 169.085126602g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 174
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 70.1Ų
  • XLogP3: 0.6

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Sicherheitsinformationen

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6896-250MG
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 97%
250MG
¥ 1,821.00 2023-04-12
Enamine
EN300-255782-2.5g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
2.5g
$2089.0 2024-06-19
abcr
AB511662-500 mg
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate; .
923283-57-2
500MG
€981.40 2023-04-18
TRC
M288483-50mg
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2
50mg
$ 185.00 2022-06-04
TRC
M288483-10mg
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2
10mg
$ 50.00 2022-06-04
eNovation Chemicals LLC
Y1098328-500MG
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 97%
500mg
$405 2024-07-21
Chemenu
CM391223-10g
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 95%+
10g
$4140 2023-01-03
Enamine
EN300-255782-0.1g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
0.1g
$348.0 2024-06-19
Enamine
EN300-255782-0.25g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
0.25g
$496.0 2024-06-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11544-5g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
5g
$1661 2023-09-07

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referenz
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  14 h, rt
Referenz
Pyrazolo-heteroaryl derivative, preparation method and medical use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 50 psi, rt
Referenz
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors
, World Intellectual Property Organization, , ,

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Raw materials

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:923283-57-2)methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
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